![molecular formula C₂₀H₁₈N₂O₃S B125343 7-氨基-8-氧代-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸二苯甲酯 CAS No. 36923-21-4](/img/structure/B125343.png)

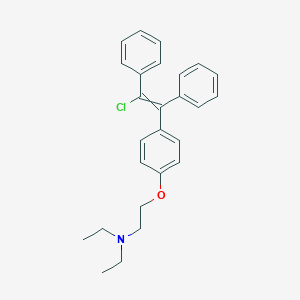

7-氨基-8-氧代-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸二苯甲酯

描述

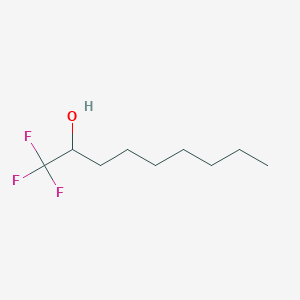

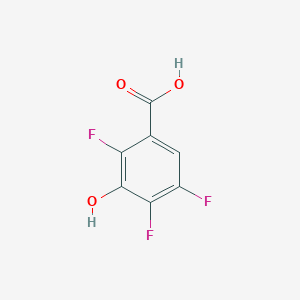

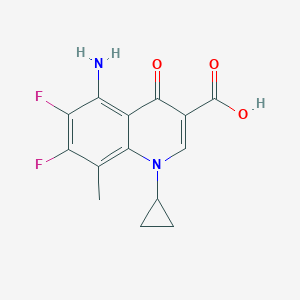

The compound “7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester” is a chemical compound with the molecular formula C20H18N2O3S . It is a derivative of 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo oct-2-ene-2-carboxylic acid (7 AVCA), which is a key intermediate in the manufacture of cefixime and cefdinir .

Molecular Structure Analysis

The molecular structure of “7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester” has been studied using vibrational spectroscopy . The optimized geometrical parameters of 7 AVCA were calculated using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the 6-311G (d,p) basis set .科学研究应用

Antibiotics Production

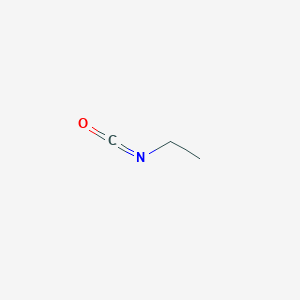

This compound is an intermediate in the preparation of cephems , which are a type of beta-lactam antibiotics. These antibiotics are widely used in the treatment of bacterial infections due to their broad-spectrum activity.

Medicinal Chemistry Research

The compound’s relevance in medicinal chemistry and pharmaceutical research has been highlighted. Researchers have developed several synthetic routes and methods for related cephalosporin derivatives.

Protection of Carboxyl Group of D-7ACA

Benzhydryl 7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate was obtained from D-7ACA with diphenyldiazo-methane as a protection reagent . This process is enhanced by ultrasonic wave and yields up to 70%.

Chemical Synthesis

The compound is used in chemical synthesis, particularly in the creation of other complex molecules. Its unique structure makes it a valuable building block in organic chemistry .

Laboratory Reagent

This compound is often used as a laboratory reagent in various chemical reactions due to its reactive nature .

Chemical Industry

In the chemical industry, this compound is used in the production of other chemicals, including dyes, resins, and polymers .

作用机制

Mode of Action

The compound likely interacts with its targets by mimicking the D-Ala-D-Ala terminus of the peptidoglycan pentapeptide, the natural substrate of the transpeptidase enzymes. This mimicry allows the compound to bind to the active site of the enzyme, inhibiting its function and preventing the formation of the bacterial cell wall .

Biochemical Pathways

The compound affects the bacterial cell wall synthesis pathway. By inhibiting the transpeptidase enzymes, it prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity. This inhibition leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .

Result of Action

The compound’s action results in the inhibition of bacterial cell wall synthesis, leading to a weakened cell wall and subsequent osmotic lysis. This causes the death of the bacteria, effectively treating the bacterial infection .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. The presence of other substances might interfere with the compound’s absorption or metabolism, affecting its bioavailability .

属性

IUPAC Name |

benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16-17,19H,12,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYBPASOTOAXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40534435 | |

| Record name | Diphenylmethyl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester | |

CAS RN |

36923-21-4 | |

| Record name | Diphenylmethyl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenylmethyl (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

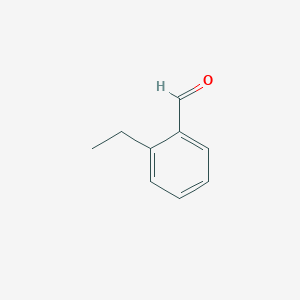

Q1: What is significant about the novel method for preparing 7-NACABH described in the research?

A1: The research paper [] highlights a novel synthesis method for 7-NACABH, a key precursor to the antibiotic ceftibuten. This method offers several advantages over previous approaches:

- Cost-effectiveness: The new method utilizes commercially available 3-hydroxyl cephalosporin as the starting material, which is significantly cheaper than the previously used 7-ANCA reagent. This results in a substantial cost reduction of approximately 40%. []

- Improved safety: Unlike previous methods that may have required harsh conditions like high temperatures and pressure, this novel synthesis operates under mild and controllable conditions. [] This improves the safety profile of the production process.

- Industrial scalability: The mild reaction conditions and readily available starting materials make this novel synthesis method suitable for large-scale industrial production of 7-NACABH. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)